N-Methyl-2-(phenylthio)ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-phenylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDHNIDHIDTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(phenylthio)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(phenylthio)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N-Methyl-2-(phenylthio)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-Methyl-2-(phenylthio)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural variations among analogs include substituents at the 2-position (e.g., sulfur, oxygen, or nitrogen-containing groups) and modifications to the amine group.
Table 1: Structural and Molecular Comparison
Key Observations:
- Steric Effects : Bulky substituents (e.g., benzyloxy in tofenacin) reduce conformational flexibility but may enhance receptor binding specificity .
Table 2: Functional Comparison
Key Observations:
- Antimicrobial Potential: Nitrofuran derivatives () highlight the role of electron-withdrawing groups (e.g., nitro) in antimicrobial activity. The phenylthio group in the target compound may lack this but could serve as a bioisostere for optimization .
Physicochemical and Analytical Data
Solubility and Stability:
- Phenylthio vs. Phenoxy: Thioethers are less polar than ethers, reducing aqueous solubility but improving membrane permeability. For example, N-ethyl-2-(3-methylphenoxy)ethanamine HCl () may exhibit better solubility than the phenylthio analog .
- Degradation : Sulfur-containing compounds can oxidize to sulfoxides or sulfones, necessitating stability studies under controlled conditions .
Analytical Methods:
- HPLC methods used for betahistine impurities () and indole derivatives () are applicable for purity assessment of the target compound. For instance, C18 columns with acetonitrile/ammonium acetate mobile phases (pH 4.7) resolve structurally similar amines .
Biological Activity
N-Methyl-2-(phenylthio)ethanamine hydrochloride is a compound with significant biological activity, primarily recognized for its roles in biochemical assays and potential therapeutic applications. This article explores its biological mechanisms, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which enhances its solubility and stability. The hydrochloride form is particularly advantageous for various biological applications due to improved bioavailability.
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. By binding to active sites or altering the conformation of these targets, the compound can modulate cellular signaling pathways and biochemical processes. This modulation can lead to various physiological effects, making it a valuable tool in both research and potential therapeutic contexts.
Applications in Scientific Research
This compound is utilized across multiple scientific disciplines:
- Biochemistry : It is employed in biochemical assays to investigate enzyme activities and protein interactions, providing insights into cellular mechanisms.
- Synthetic Chemistry : The compound serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and kinetics.
- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug development processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct properties and activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-Methyl-2-(phenylthio)ethanol | Moderate enzyme inhibition | Alcohol functional group affects reactivity |
| N-Methyl-2-(phenylthio)ethanamide | Potential anti-inflammatory properties | Amide group may enhance receptor binding |
| N-Methyl-2-(phenylthio)ethanamine | High binding affinity to specific targets | Unique sulfur-containing structure enhances activity |
This table highlights how variations in chemical structure can lead to differences in biological activity and potential therapeutic applications.
Case Study 1: Enzyme Interaction
A study demonstrated that this compound significantly modulates the activity of certain enzymes involved in metabolic pathways. The compound was shown to increase the activity of specific dehydrogenases, indicating its potential role as a metabolic enhancer.
Case Study 2: Protein Binding Affinity
In a comparative study involving various phenethylamines, this compound exhibited superior binding affinity to certain receptors linked to inflammatory responses. This finding suggests its potential as a therapeutic agent in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
